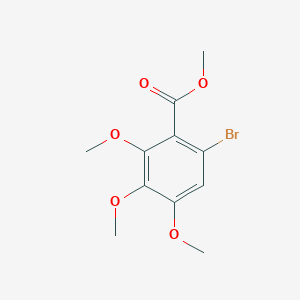

Methyl 6-bromo-2,3,4-trimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3,4-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJQTUJPNBCMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)OC)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552950 | |

| Record name | Methyl 6-bromo-2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-07-7 | |

| Record name | Methyl 6-bromo-2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 6 Bromo 2,3,4 Trimethoxybenzoate

Classical Esterification Routes to Methyl 6-bromo-2,3,4-trimethoxybenzoate

The formation of the methyl ester group is a fundamental step that can be approached from the corresponding carboxylic acid, 6-bromo-2,3,4-trimethoxybenzoic acid.

Fischer-Speier esterification is a classical and direct method for converting carboxylic acids to esters. This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and excess methanol (B129727) is typically used to drive the reaction toward the product side.

For a substrate like 6-bromo-2,3,4-trimethoxybenzoic acid, the reaction proceeds as follows:

Reaction Scheme:

6-bromo-2,3,4-trimethoxybenzoic acid + CH₃OH ⇌ (H⁺ catalyst) ⇌ this compound + H₂O

While broadly applicable, the efficiency of this method can be influenced by the steric hindrance around the carboxylic acid group, a factor to consider with polysubstituted benzoic acids.

To overcome the equilibrium limitations of acid-catalyzed esterification or to achieve esterification under milder conditions, the carboxylic acid can be first converted into a more reactive derivative.

One common method involves the reaction of the carboxylic acid with a methylating agent in the presence of a base. For instance, treating 4-bromo-2-methoxy-6-methyl-benzoic acid with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) provides the corresponding methyl ester in high yield. chemicalbook.com This Sₙ2-based approach proceeds via the formation of a carboxylate salt, which then acts as a nucleophile.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| 4-bromo-2-methoxy-6-methyl-benzoic acid | MeI, K₂CO₃ | DMF | 20°C, 1 hr | methyl 4-bromo-2-methoxy-6-methylbenzoate | Not specified, but reaction completion was confirmed chemicalbook.com |

This table presents data for an analogous compound to illustrate the synthetic methodology.

Another approach is to convert the carboxylic acid into an acyl halide (e.g., an acyl chloride using thionyl chloride, SOCl₂) or to use coupling agents. The highly reactive acyl chloride can then be treated with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester rapidly and irreversibly.

Aromatic Bromination Protocols for Substituted Benzoates Leading to this compound

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis. The challenge lies in achieving bromination at the C-6 position with high regioselectivity.

Electrophilic aromatic bromination is the standard method for preparing aryl bromides. nih.gov The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 2,3,4-trimethoxybenzoic acid or its methyl ester, the methoxy (B1213986) groups (-OCH₃) are strong activating, ortho, para-directing groups, while the carboxyl (-COOH) or ester (-COOCH₃) group is a deactivating, meta-directing group.

The three methoxy groups strongly activate the ring towards electrophilic substitution. The most likely positions for bromination are C-5 (ortho to the 2-OCH₃ and para to the 4-OCH₃) and C-6 (ortho to the 4-OCH₃ and meta to the 2-OCH₃ and 3-OCH₃). The combined electronic and steric effects of the substituents guide the incoming electrophile. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often used with a catalyst or under specific solvent conditions to enhance selectivity. nih.govresearchgate.net For example, the bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid proceeds smoothly to yield the 5-bromo derivative. chemicalbook.com

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| Methyl 2-methoxy-4-methylbenzoate | Bromine (Br₂) | Acetic Acid (AcOH) | < 25°C | Methyl 5-bromo-2-methoxy-4-methylbenzoate |

| Methyl 2-methyl-3-nitro-benzoate | N-Bromosuccinimide (NBS) | Halogenated hydrocarbons | Not specified | Methyl 2-bromomethyl-3-nitro-benzoate (side-chain bromination) google.com |

This table includes examples of bromination on substituted benzoates to illustrate different techniques and outcomes.

The design of the precursor is paramount for controlling the position of bromination. For the 2,3,4-trimethoxybenzoate scaffold, the powerful activating effects of the methoxy groups dominate. The position C-6 is sterically less hindered than C-5, which is flanked by two methoxy groups. Furthermore, the electronic influence of the 4-methoxy group strongly directs an incoming electrophile to its ortho position (C-5 or C-3). However, the combined directing power of the 2,3,4-trimethoxy system must be carefully considered to predict the final outcome.

In some cases, a blocking group strategy may be employed, where a position is temporarily occupied to direct the bromination elsewhere, followed by the removal of the blocking group. The synthesis of 2,3,4-trimethoxybenzoic acid itself can be achieved from pyrogallol (B1678534) through a sequence of etherification, bromination, cyanogenation, and hydrolysis, demonstrating how strategic functionalization can build complexity. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Approaches for this compound and its Precursors/Derivatives

The carbon-bromine bond in this compound is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal catalysis. Aryl bromides are highly valued substrates for such transformations. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. researchgate.net this compound can serve as the electrophilic partner in several named reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding biaryl compounds. mdpi.com This is one of the most widely used methods for constructing biaryl scaffolds. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding aryl alkynes.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to arylamine derivatives.

These reactions typically employ a palladium catalyst, a suitable ligand (often a phosphine), and a base. The ability to participate in these diverse coupling reactions makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. otterbein.eduotterbein.edu

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Heck | Alkene | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C-C |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N |

This table summarizes common cross-coupling reactions where this compound can be used as a substrate.

Suzuki-Miyaura Coupling Strategies Involving Bromo-Substituted Benzoates

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. nih.gov In the context of synthesizing derivatives of this compound, this strategy would involve using the bromo-substituted benzoate (B1203000) as the electrophilic partner.

While a specific Suzuki-Miyaura reaction for this compound is not extensively detailed in the literature, the reactivity of similar bromo-substituted aromatic esters provides a strong basis for predicting viable reaction pathways. For instance, the coupling of various aryl halides with arylboronic acids has been shown to proceed with high efficiency. acs.org The general mechanism for such a transformation involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The reaction conditions for such couplings are crucial and typically involve a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 85-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 | 90-98 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90 |

This table presents generalized conditions based on common Suzuki-Miyaura reactions of aryl bromides and is intended to be illustrative of potential parameters for the coupling of this compound.

The electronic nature of the substituents on the bromo-benzoate ring can affect the reactivity. The electron-donating methoxy groups on the ring might slightly decrease the electrophilicity of the aryl bromide compared to unsubstituted bromobenzene. However, the electron-withdrawing methyl ester group would counteract this effect, likely making the C-Br bond susceptible to oxidative addition.

Other Catalytic Cross-Coupling Methodologies Applicable to Halogenated Trimethoxybenzoates

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions represent viable strategies for the functionalization of halogenated trimethoxybenzoates. These methods offer alternative pathways to introduce various substituents onto the aromatic core.

The Heck reaction allows for the coupling of aryl halides with alkenes. In this scenario, this compound could be reacted with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 6-position.

The Sonogashira coupling provides a route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Applying this to this compound would enable the introduction of an alkynyl moiety.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction could be employed to convert this compound into the corresponding aniline (B41778) derivative by reacting it with an amine in the presence of a palladium catalyst and a strong base.

Table 2: Overview of Applicable Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Functional Group |

| Heck Reaction | Alkene | Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Stille Coupling | Organostannane | Alkyl, Aryl, etc. |

| Negishi Coupling | Organozinc Reagent | Alkyl, Aryl, etc. |

This table summarizes potential cross-coupling reactions for the functionalization of the C-Br bond in this compound.

The choice of a specific cross-coupling methodology would depend on the desired final product and the compatibility of the functional groups on the coupling partners with the reaction conditions.

Advanced Synthetic Transformations Towards this compound

The synthesis of this compound can also be approached through the modification of a pre-existing, suitably functionalized aromatic ring.

Functional Group Interconversions on the Brominated Trimethoxybenzoate Skeleton

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. Starting with a brominated trimethoxybenzene derivative, several FGIs could lead to the target molecule.

For example, if one were to start with 6-bromo-2,3,4-trimethoxybenzoic acid, a simple esterification reaction with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) or using a reagent like thionyl chloride followed by methanol would yield the desired methyl ester.

Conversely, one could envision a scenario starting from a molecule with a different functional group at the 1-position that could be converted to a methyl ester. For instance, if the starting material were 6-bromo-2,3,4-trimethoxytoluene, oxidation of the methyl group to a carboxylic acid, followed by esterification, would provide the target compound.

Another potential FGI could involve the manipulation of the substituents on the ring. For instance, if a related bromo-dimethoxy-hydroxybenzoate were available, methylation of the hydroxyl group would be a key step.

Novel Reaction Development for this compound Synthesis

The development of novel synthetic methods often focuses on improving efficiency, selectivity, and environmental friendliness. For the synthesis of this compound, new methodologies could focus on the direct C-H functionalization of a trimethoxybenzoate precursor.

For example, a regioselective C-H bromination of Methyl 2,3,4-trimethoxybenzoate would be an ideal and atom-economical approach. This would require the development of a catalytic system that can direct the bromination specifically to the 6-position. The directing-group ability of the existing methoxy and ester functionalities would play a crucial role in such a transformation. While challenging due to the presence of multiple potentially reactive C-H bonds, successful development of such a method would represent a significant advancement.

Another area of novel reaction development could involve the use of flow chemistry. Continuous flow reactors can offer advantages in terms of reaction control, safety, and scalability for halogenation and other functionalization reactions.

Research into photoredox catalysis could also open new avenues for the synthesis of this compound, potentially enabling transformations that are not feasible under traditional thermal conditions.

Reaction Mechanisms and Mechanistic Investigations of Methyl 6 Bromo 2,3,4 Trimethoxybenzoate

Mechanistic Pathways of Halogen Displacement Reactions Involving Methyl 6-bromo-2,3,4-trimethoxybenzoate

The displacement of the bromine atom from the aromatic ring of this compound is a key transformation, enabling the introduction of a wide array of functional groups. This process can proceed through several distinct mechanistic pathways.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the displacement of halides from aromatic rings. In the case of this compound, the trimethoxy-substituted ring is electron-rich, which generally disfavors classical SNAr reactions that typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. However, under forcing conditions or with highly reactive nucleophiles, this pathway may be accessible.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine atom, forming a transient, negatively charged intermediate. The presence of the methoxy (B1213986) groups, particularly those in the ortho and para positions to the bromine, can influence the stability of this intermediate through their electronic effects. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. For electron-rich systems like this compound, SNAr reactions are generally sluggish and may require catalysis.

Radical Pathways in Transformations of Bromo-Substituted Benzoates

Radical-mediated reactions offer an alternative pathway for the transformation of aryl bromides. These reactions are typically initiated by radical initiators or photochemical activation and proceed through a chain mechanism. The initiation step involves the generation of a radical, which then abstracts the bromine atom from this compound to form an aryl radical.

This highly reactive aryl radical can then participate in a variety of propagation steps, such as hydrogen atom abstraction from a solvent or another reagent, or addition to a double or triple bond. Termination of the radical chain occurs through the combination of two radical species. Radical pathways are particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than those required for traditional ionic reactions.

Finkelstein-Type Reactions on Brominated Aromatic Esters

The Finkelstein reaction, traditionally known for the exchange of alkyl halides, has been adapted for aromatic systems, often with the aid of transition metal catalysts. mdma.chresearchgate.net For this compound, a copper-catalyzed aromatic Finkelstein-type reaction can be employed to replace the bromine atom with another halogen, typically iodine. mdma.chorganic-chemistry.org

The mechanism of the copper-catalyzed aromatic Finkelstein reaction is thought to involve an oxidative addition of the aryl bromide to a low-valent copper species. researchgate.net This is followed by a ligand exchange with the new halide source (e.g., sodium iodide), and subsequent reductive elimination to yield the new aryl halide and regenerate the copper catalyst. researchgate.net The use of ligands, such as diamines, can significantly accelerate these reactions. mdma.ch This method is valuable for activating the aromatic ring towards subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides.

Hydrolysis and Transesterification Mechanisms of the Methyl Ester Moiety in this compound

The methyl ester group of this compound is susceptible to both hydrolysis and transesterification, reactions that are fundamental in organic synthesis for the modification of carboxylic acid derivatives. These transformations can be catalyzed by either acid or base.

Under basic conditions (saponification), the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) ion, a relatively poor leaving group, to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion.

Acid-catalyzed hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.

Transesterification, the conversion of one ester to another, follows similar mechanistic principles to hydrolysis, with an alcohol acting as the nucleophile instead of water. Both acid- and base-catalyzed pathways are possible. In the base-catalyzed process, an alkoxide ion is the active nucleophile, while in the acid-catalyzed mechanism, the alcohol attacks the protonated ester. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.

The steric hindrance provided by the ortho-methoxy group in this compound can influence the rate of these reactions. The table below presents representative data on the hydrolysis of substituted benzoates, illustrating the electronic effects of substituents on the reaction rate. While specific data for this compound is not available, the trends observed for methoxy-substituted analogues provide valuable insight.

| Substituent at para-position | Hammett Constant (σpara) | Relative Rate of Hydrolysis (k/k0) |

|---|---|---|

| -NO2 | 0.78 | 60.2 |

| -Br | 0.23 | 3.55 |

| -H | 0.00 | 1.00 |

| -CH3 | -0.17 | 0.48 |

| -OCH3 | -0.27 | 0.22 |

This table presents generalized data for the alkaline hydrolysis of para-substituted methyl benzoates to illustrate the electronic effects of substituents. k0 is the rate constant for the hydrolysis of methyl benzoate (B1203000). The data is compiled from established Hammett plot studies. libretexts.org

Electrophilic and Nucleophilic Reactivity of the Trimethoxybenzene Ring in this compound

The trimethoxybenzene ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Conversely, the electron-rich nature of the trimethoxybenzene ring makes it less susceptible to nucleophilic attack. As discussed in section 3.1.1, nucleophilic aromatic substitution on this ring system is generally challenging without the aid of a catalyst or very strong nucleophiles.

Role of Catalysis in Chemical Transformations Involving this compound

Catalysis is paramount in unlocking the synthetic potential of this compound, particularly for reactions involving the carbon-bromine bond and the ester functionality.

Transition metal catalysis, especially with palladium and copper, is instrumental in facilitating a wide range of cross-coupling reactions at the C-Br bond. magtech.com.cnamericanelements.com Palladium-catalyzed reactions such as Suzuki, Heck, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org

Copper-catalyzed reactions, such as the Ullmann condensation and the aforementioned Finkelstein-type reaction, are also highly effective for forming C-N, C-O, and C-halogen bonds. mdma.chorganic-chemistry.org These reactions often proceed under milder conditions than their non-catalyzed counterparts.

Lewis acid catalysis is particularly relevant for transformations involving the methyl ester group. mdpi.compreprints.orgresearchgate.netsemanticscholar.org Lewis acids can activate the carbonyl group of the ester by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack in hydrolysis and transesterification reactions. mdpi.compreprints.orgresearchgate.netsemanticscholar.org This can be especially useful for sterically hindered esters where nucleophilic attack is otherwise slow.

The table below summarizes some common catalytic systems used in the transformation of aryl bromides, which are applicable to this compound.

| Reaction Type | Catalyst System | Typical Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | Arylboronic acid or ester | C-C |

| Heck Coupling | Pd(0) or Pd(II) catalyst, Base | Alkene | C-C |

| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand, Base | Amine | C-N |

| Ullmann Condensation | Cu(I) catalyst, Ligand, Base | Alcohol, Amine | C-O, C-N |

| Aromatic Finkelstein | Cu(I) catalyst, Ligand | Iodide salt | C-I |

Advanced Spectroscopic and Analytical Characterization of Methyl 6 Bromo 2,3,4 Trimethoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural elucidation.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ, in ppm), the number of protons of each type (integration), and the number of neighboring protons (multiplicity, e.g., singlet, doublet, triplet). For Methyl 6-bromo-2,3,4-trimethoxybenzoate, one would expect to see distinct signals for the single aromatic proton, the three methoxy (B1213986) groups (-OCH₃), and the methyl ester group (-COOCH₃). The chemical shifts of the methoxy groups would differ based on their position on the aromatic ring, and the aromatic proton would appear as a singlet.

¹³C NMR Spectroscopy : This experiment identifies all unique carbon atoms in a molecule. For the target compound, distinct signals would be expected for the methyl carbons of the ester and methoxy groups, the aromatic carbons, and the carbonyl carbon of the ester. The chemical shifts would be indicative of their electronic environment; for instance, the carbonyl carbon would appear significantly downfield (at a higher ppm value).

Expected ¹H NMR Data (Theoretical)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-5 | ~7.0-7.5 | Singlet (s) | 1H |

| Methoxy (C4-OCH₃) | ~3.8-4.0 | Singlet (s) | 3H |

| Methoxy (C3-OCH₃) | ~3.8-4.0 | Singlet (s) | 3H |

| Methoxy (C2-OCH₃) | ~3.8-4.0 | Singlet (s) | 3H |

Expected ¹³C NMR Data (Theoretical)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Aromatic C-4 | ~150-155 |

| Aromatic C-2 | ~145-150 |

| Aromatic C-3 | ~140-145 |

| Aromatic C-1 | ~120-125 |

| Aromatic C-5 | ~110-115 |

| Aromatic C-6 | ~100-105 |

| Methoxy Carbons (-OCH₃) | ~55-65 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this molecule, COSY would be of limited use for the aromatic region as there is only one proton, but it can confirm the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms (¹H-¹³C). This would definitively link each methoxy proton signal to its corresponding methoxy carbon signal and the aromatic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton. For instance, correlations would be expected from the aromatic proton (H-5) to carbons C-1, C-3, C-4, and C-6. The methoxy protons would show correlations to their respective aromatic carbons, and the ester methyl protons would correlate to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is critical for determining stereochemistry and conformation. In this case, NOESY could show correlations between the protons of the C-2 methoxy group and the ester's methyl protons, confirming their spatial closeness.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₃BrO₅), the expected exact mass would be calculated. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity for the molecular ion.

Expected HRMS Data (Theoretical)

| Ion | Calculated m/z for C₁₁H₁₃⁷⁹BrO₅ | Calculated m/z for C₁₁H₁₃⁸¹BrO₅ |

|---|---|---|

| [M+H]⁺ | 321.0022 | 323.0002 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biosynth.com It is an excellent method for assessing the purity of a volatile compound and analyzing mixtures. biosynth.com A pure sample of this compound would show a single peak in the gas chromatogram. The mass spectrometer would then provide a mass spectrum for that peak, showing the molecular ion and a specific fragmentation pattern that can serve as a chemical fingerprint. Common fragmentations for this molecule might include the loss of a methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrations of molecules and provides valuable information about the functional groups present.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific bonds absorb at characteristic frequencies. For the target compound, key absorptions would include a strong C=O stretch for the ester, C-O stretches for the ether and ester groups, and C-H stretches for the aromatic and methyl groups.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this molecule, Raman would also detect the various C-C, C-H, and C-O vibrations.

Expected Vibrational Spectroscopy Data (Theoretical)

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Ester Carbonyl | C=O | ~1720-1740 | IR (strong) |

| Aromatic Ring | C=C | ~1450-1600 | IR, Raman |

| Ether/Ester | C-O | ~1050-1250 | IR (strong) |

| Methyl/Aromatic | C-H | ~2850-3100 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

For instance, the crystal structures of related compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate have been determined, revealing detailed insights into their molecular geometry and packing in the solid state. nih.gov In such studies, single crystals of the compound are grown and then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The study of derivatives provides valuable information on how different substituents on the benzene (B151609) ring influence the crystal packing. These interactions can include hydrogen bonds and halogen bonds, which play a crucial role in the supramolecular architecture. For example, in the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, Br⋯O interactions were observed, contributing to the formation of a two-dimensional molecular architecture. nih.gov The crystallographic data for such a related compound is summarized in the table below.

| Parameter | Methyl 4-bromo-2-(methoxymethoxy)benzoate nih.gov |

| Chemical Formula | C9H9BrO4 |

| Molecular Weight | 261.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z | 4 |

| Density (calculated) | 1.823 Mg m⁻³ |

| F(000) | 520 |

This table presents crystallographic data for a related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are fundamental for the separation, purification, and analytical quantification of chemical compounds. For a substance like this compound, both flash column chromatography and gas chromatography would be essential tools in its synthesis and analysis.

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis. It operates on the principle of differential adsorption of compounds onto a stationary phase (typically silica (B1680970) gel) from a mobile phase (a solvent or mixture of solvents). The separation is driven by the polarity of the compounds.

In the context of synthesizing and purifying brominated aromatic compounds, flash column chromatography is a standard procedure. amazonaws.comrsc.orgrsc.org For a compound like this compound, a suitable solvent system for the mobile phase would be selected based on its polarity. Typically, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is used. The ratio of these solvents is optimized to achieve the best separation of the desired product from any impurities or unreacted starting materials. amazonaws.com The progress of the separation is often monitored by thin-layer chromatography (TLC).

The following table summarizes typical solvent systems used in the flash column chromatography of various brominated aromatic compounds, which could be analogous to the purification of this compound.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Brominated Benzoate (B1203000) Derivatives | Silica Gel | Hexanes/Ethyl Acetate (e.g., 6:1) | amazonaws.com |

| Brominated Anilines | Silica Gel | Hexane/Dichloromethane (e.g., 7:3) | rsc.org |

| Brominated Biphenyls | Silica Gel | Hexanes/Ethyl Acetate (e.g., 30:1) | rsc.org |

This table provides examples of solvent systems used for the purification of related brominated aromatic compounds, indicating potential conditions for this compound.

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a liquid or a polymer on an inert solid support) inside the column and a gaseous mobile phase (carrier gas).

For this compound, GC would be an excellent method for assessing its purity and for quantitative analysis. The compound's volatility would allow it to be readily analyzed by this technique. A suitable GC method would involve optimizing parameters such as the column type, temperature program, and detector. A non-polar or medium-polarity capillary column would likely be used. The temperature of the oven would be programmed to increase gradually to ensure the separation of the target compound from any impurities with different boiling points.

A common detector for the analysis of halogenated organic compounds like this compound is the electron capture detector (ECD), which is highly sensitive to electrophilic compounds. Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both quantitative data and structural information based on the mass spectrum of the compound.

Theoretical and Computational Chemistry Studies on Methyl 6 Bromo 2,3,4 Trimethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Methyl 6-bromo-2,3,4-trimethoxybenzoate, DFT would be employed to optimize its three-dimensional geometry, predicting bond lengths and angles.

DFT calculations also yield crucial information about the molecule's electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net In studies of similar substituted benzoic acids, DFT has been used to determine that solvation can alter reactivity descriptors. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to study molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations, making them faster for larger molecules.

Conformational analysis of this compound would involve using these methods to determine the most stable spatial arrangement of its atoms. This is particularly important for the rotatable bonds associated with the three methoxy (B1213986) groups and the methyl ester group. By calculating the relative energies of different conformers, the most probable structure can be identified. nih.gov For example, studies on substituted phenylbenzoates have used semi-empirical methods to analyze torsional angles and have found that such molecules can be quite flexible. scispace.com These analyses help predict the molecule's shape, which influences its physical properties and biological interactions.

Molecular Modeling and Simulations of this compound

Molecular modeling and simulations extend theoretical calculations to study the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations, for instance, calculate the trajectory of atoms and molecules by solving Newton's equations of motion.

Computational Prediction of Spectroscopic Properties of this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecular structure. comporgchem.com The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov

These predicted spectra are then compared with experimental data to confirm or propose a chemical structure. For complex molecules, computational NMR prediction can be crucial in assigning specific signals to the correct atoms and distinguishing between different isomers or conformers. comporgchem.com Although a specific predicted NMR data table for this compound is not available in the surveyed literature, the general approach is well-established. nih.govgithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Specific computational data for this compound is not available in the public literature. This table illustrates the typical format for such data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Data | Not available in literature | Not available in literature |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed on the optimized geometry of the molecule. ijert.org

The calculated frequencies often require scaling to better match experimental results due to approximations in the theoretical models and the neglect of anharmonic effects. ijert.org The simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester, C-O stretching of the methoxy and ester groups, and vibrations involving the C-Br bond. Comparing these simulated spectra with experimental ones aids in the complete assignment of the molecule's vibrational modes. ijert.org

Table 2: Simulated Vibrational Frequencies (Note: Specific computational data for this compound is not available in the public literature. This table illustrates the typical format for such data.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| Data | Not available in literature | Not available in literature |

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving this compound. By modeling reaction pathways and analyzing transition states, researchers can gain detailed insights into the energetics and feasibility of various transformations. Density Functional Theory (DFT) is a commonly employed method for these studies, offering a good balance between accuracy and computational cost.

Transition state analysis is crucial in understanding the kinetics of a reaction. For the transformation of this compound, computational methods can be used to locate the transition state structure connecting the reactant and the intermediate, as well as the transition state leading from the intermediate to the product. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes.

Another potential transformation that can be studied computationally is the Suzuki coupling of this compound with an arylboronic acid. The complex catalytic cycle of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination, can be modeled. Transition state analysis for each of these steps would help in identifying the rate-determining step and understanding how the electronic and steric effects of the substituents on the benzoate (B1203000) ring influence the reaction rate.

Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Formation of Meisenheimer Complex | TS1 | 18.5 |

| Decomposition of Meisenheimer Complex | TS2 | 12.2 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For analogs of this compound, QSRR models can be developed to predict their reaction rates or equilibrium constants for a specific transformation. These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure.

The first step in a QSRR study is to define a series of analogs. For this compound, analogs could be generated by varying the substituent at the 6-position (e.g., replacing bromo with chloro, iodo, or other groups) or by altering the methoxy groups on the ring. The reactivity of each analog would then be determined experimentally or computationally for a specific reaction, for example, the rate of a Suzuki coupling reaction.

Next, a variety of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic, steric, or lipophilic.

Electronic descriptors include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, and calculated properties like partial atomic charges or dipole moments.

Steric descriptors quantify the size and shape of the substituents, such as Taft steric parameters (Es) or van der Waals volumes.

Lipophilic descriptors , like the partition coefficient (logP), describe the hydrophobicity of the molecule.

Once the reactivity data and descriptors are compiled, statistical methods like multiple linear regression (MLR) are used to build the QSRR model. The goal is to find a statistically significant equation that relates the reactivity to a combination of descriptors. For instance, a hypothetical QSRR equation for the Suzuki coupling of methyl 6-substituted-2,3,4-trimethoxybenzoate analogs might take the form:

log(k) = c0 + c1σp + c2Es + c3logP

where k is the reaction rate constant, and c0, c1, c2, and c3 are the regression coefficients determined from the analysis. Such a model could reveal that the reaction rate is accelerated by electron-withdrawing substituents (positive c1) and sterically smaller substituents (positive c2, as Es values are typically negative).

The predictive power of the QSRR model is then validated using a separate test set of compounds that were not used in the model development. A well-validated QSRR model can be a valuable tool for predicting the reactivity of new, unsynthesized analogs, thereby guiding the design of compounds with desired reactivity profiles.

Hypothetical Data for a QSRR Study on Methyl 6-substituted-2,3,4-trimethoxybenzoate Analogs

| Substituent at 6-position | Hammett Constant (σp) | Taft Steric Parameter (Es) | log(k) (relative rate) |

|---|---|---|---|

| -Cl | 0.23 | -0.97 | 1.2 |

| -Br | 0.23 | -1.16 | 1.0 |

| -I | 0.28 | -1.40 | 0.8 |

| -CN | 0.66 | -0.51 | 2.5 |

| -NO2 | 0.78 | -1.01 | 3.1 |

Synthesis and Exploration of Derivatives of Methyl 6 Bromo 2,3,4 Trimethoxybenzoate

Modification of the Bromo Substituent via Substitution or Coupling Reactions

The bromine atom on the aromatic ring is a key functional group for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzoate (B1203000) core to various other molecular fragments.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.govtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid derivatives. nih.govtcichemicals.com

In the context of Methyl 6-bromo-2,3,4-trimethoxybenzoate, the bromo substituent can be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic esters. nih.gov The general scheme for such a transformation is presented below. The success of these reactions often depends on the choice of palladium catalyst, ligand, and base. researchgate.net For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) with suitable phosphine (B1218219) ligands are commonly employed. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

| Coupling Partner Type | Example Reagent | Potential Product Fragment |

|---|---|---|

| Aryl | Phenylboronic acid | Biphenyl |

| Heteroaryl | Pyridine-3-boronic acid | Pyridyl-benzene |

| Alkenyl | Potassium vinyltrifluoroborate | Styrene derivative |

The reaction conditions are generally robust, often proceeding in good to excellent yields. nih.gov The choice of solvent (e.g., 1,4-dioxane, dimethoxyethane) and base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for optimizing the reaction outcome. nih.gov The electron-rich nature of the trimethoxy-substituted benzene (B151609) ring can influence the reactivity of the bromo group in these coupling reactions.

Other cross-coupling reactions, while not as extensively documented for this specific substrate, are also applicable. These include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), further expanding the range of possible derivatives.

Manipulation of the Methoxy (B1213986) Groups (e.g., Demethylation, Alkylation)

The three methoxy groups on the benzene ring can be chemically altered, most commonly through demethylation to reveal hydroxyl groups. These phenolic hydroxyls can then be further functionalized, for example, through alkylation to introduce different alkoxy groups.

Selective demethylation of one or more methoxy groups in a polymethoxylated compound can be challenging. The outcome often depends on the reagents and the relative positions of the methoxy groups. Lewis acids are common reagents for cleaving methyl ethers. For instance, aluminum halides like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), often in the presence of a nucleophile like sodium iodide (NaI), are effective for demethylation. researchgate.net

The reaction conditions can sometimes lead to unexpected rearrangements or additional reactions. For example, demethylation of certain flavonoid systems with aluminum bromide has been observed to cause elimination of adjacent functional groups and subsequent bromination of the aromatic ring. researchgate.net The specific regioselectivity of demethylation on this compound would depend on the steric and electronic environment of each methoxy group. The methoxy group at the 2-position, flanked by the bromo and ester groups, is sterically hindered, which might influence its reactivity compared to the methoxy groups at the 3- and 4-positions.

Once demethylated, the resulting hydroxyl groups can be re-alkylated using various alkylating agents (e.g., alkyl halides, sulfates) under basic conditions to introduce new alkoxy groups, thereby creating analogues with modified steric and electronic properties.

Derivatization of the Methyl Ester Moiety (e.g., Amidation, Reduction)

The methyl ester group provides another site for synthetic modification, allowing for its conversion into other important functional groups like amides and alcohols.

Amidation: The methyl ester can be converted into an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, can be performed by directly heating the ester with the amine or by using catalysts. For sterically hindered esters, the direct reaction may require harsh conditions. A common laboratory method involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, and then the acid is coupled with an amine using a peptide coupling reagent (e.g., DCC, EDC).

Reduction: The methyl ester can be reduced to a primary alcohol, (6-bromo-2,3,4-trimethoxyphenyl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, milder reagents can also be used. Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For example, the use of sodium borohydride in a mixture of THF and methanol (B129727) has been shown to effectively reduce aromatic methyl esters to their corresponding benzyl (B1604629) alcohols. researchgate.netsciencemadness.org The slow addition of methanol to a refluxing THF solution of the ester and NaBH₄ is a practical procedure for this transformation. sciencemadness.org Yields for such reductions are often good, typically in the range of 70-80%. sciencemadness.org

Table 2: Summary of Methyl Ester Derivatization

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Amidation | Amine (R-NH₂) | Amide (-C(O)NHR) |

| Reduction | NaBH₄ / Methanol | Primary Alcohol (-CH₂OH) |

Stereochemical Considerations in Substituted Benzoate Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, stereocenters can be introduced during its derivatization, leading to chiral products that may exist as enantiomers or diastereomers.

Stereochemistry becomes a key consideration when the derivatization process either involves chiral reagents or creates a new chiral center. For instance:

Coupling Reactions: If a chiral boronic acid is used in a Suzuki coupling, the resulting product will be chiral.

Derivatization of Substituents: If a substituent introduced onto the ring undergoes a subsequent reaction that generates a chiral center (e.g., reduction of a ketone to a secondary alcohol), a racemic or diastereomeric mixture may be formed.

Atropisomerism: In some cases, if a bulky group is introduced at the position of the bromine atom via a coupling reaction, rotation around the newly formed single bond connecting the two aryl groups might be restricted. This can lead to a specific type of stereoisomerism known as atropisomerism, where the molecule is chiral due to hindered rotation.

When diastereomers are formed, such as in the synthesis of certain carbazole (B46965) analogues from Suzuki coupling reactions, they can often be separated by standard chromatographic techniques due to their different physical properties. researchgate.net The control of stereochemistry during synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of pharmacologically active compounds where different stereoisomers can have vastly different biological activities.

Applications of this compound as a Building Block in Complex Chemical Synthesis

This compound is a valuable starting material, or "building block," for the synthesis of more elaborate chemical structures. whiterose.ac.uk Its utility stems from the presence of multiple, orthogonally reactive functional groups that can be selectively manipulated.

The polysubstituted benzene ring is a common feature in many biologically active natural products and synthetic pharmaceuticals. This specific substitution pattern can be found in or serve as a precursor to subunits of complex molecules. For example, substituted benzoates are used in the synthesis of topoisomerase inhibitors and can act as intermediates for more potent analogues. biosynth.com The bromo-substituent allows for the strategic introduction of various side chains via cross-coupling reactions, which is a key step in building molecular complexity. nih.gov The ester and methoxy groups can be modified in later synthetic steps to tailor the properties of the final target molecule. The development of synthetic routes using such building blocks is crucial for creating libraries of compounds for drug discovery and for the total synthesis of natural products. nih.gov

Future Research Directions and Outlook in Methyl 6 Bromo 2,3,4 Trimethoxybenzoate Chemistry

Development of Greener and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, compelling a shift away from traditional methodologies that often rely on hazardous reagents and generate substantial waste. Future research on Methyl 6-bromo-2,3,4-trimethoxybenzoate will undoubtedly prioritize the development of more environmentally benign synthetic routes.

A significant area of exploration is the application of biocatalysis. illinois.eduresearchgate.net Enzymes, operating under mild conditions of temperature and pressure in aqueous media, offer unparalleled chemo-, regio-, and enantioselectivity. acs.org Research could focus on identifying or engineering enzymes, such as halogenases or methyltransferases, that can construct the core structure from simpler precursors, thereby minimizing the use of harsh reagents and protecting groups. illinois.eduacs.org The use of immobilized enzymes could further enhance the sustainability of these processes by allowing for catalyst recycling.

Another promising direction is the adoption of greener solvent systems. Traditional organic solvents contribute significantly to the environmental impact of chemical processes. The exploration of alternatives such as deep eutectic solvents (DESs) or supercritical fluids could drastically reduce waste and toxicity. uni-hannover.de DESs, in particular, are gaining attention as potentially biodegradable and low-cost media for biocatalytic and chemical transformations. uni-hannover.de

Future synthetic strategies will also be evaluated based on metrics like atom economy and E-factor (Environmental Factor), aiming to design pathways that maximize the incorporation of starting material atoms into the final product and minimize waste generation.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Greener/Sustainable Synthesis |

| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical fluids, deep eutectic solvents (DESs) |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable heterogeneous catalysts |

| Conditions | High temperatures and pressures | Ambient temperature and pressure acs.org |

| Waste | High E-Factor, often hazardous byproducts | Low E-Factor, biodegradable waste streams |

| Selectivity | May require protecting group strategies | High intrinsic chemo-, regio-, and stereoselectivity |

Advanced Catalytic Applications in Functionalization

The bromine atom on the aromatic ring of this compound is a key functional handle for molecular elaboration. Future research will heavily invest in advanced catalytic methods to replace this bromine or to functionalize other positions on the molecule with greater precision and efficiency.

Palladium-catalyzed cross-coupling reactions are expected to remain a cornerstone for derivatization. Innovations in ligand design and catalyst systems will enable more challenging couplings, such as those involving sterically hindered partners or the introduction of novel functional groups. acs.orgnih.govacs.org Research into ligand-free systems or the use of more sustainable and abundant base-metal catalysts (e.g., nickel, copper, iron) will be a significant trend. rsc.org

A more revolutionary approach involves the direct C-H activation and functionalization of the aromatic ring. univ-rennes.fr While challenging on an already electron-rich and substituted ring, the development of catalysts that can selectively target a specific C-H bond would open up unprecedented avenues for creating derivatives, bypassing the need for pre-functionalization. nih.govnih.govacs.org This strategy represents a major step forward in synthetic efficiency and atom economy.

Furthermore, photoredox catalysis has emerged as a powerful tool for activating inert chemical bonds under exceptionally mild conditions using visible light. acs.orgnih.gov Future studies will likely explore the use of photoredox catalysts to functionalize the C-Br bond of this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods. nih.govrsc.org This could include radical-based coupling reactions to form new C-C, C-N, or C-O bonds.

Table 2: Potential Catalytic Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst System | Bond Formed | Potential Application |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | C-C (Aryl-Aryl) | Synthesis of biaryl compounds |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | C-C (Aryl-Alkynyl) | Access to conjugated systems rsc.org |

| Buchwald-Hartwig | Amine / Pd catalyst | C-N (Aryl-Amine) | Synthesis of anilines and derivatives |

| C-H Arylation | Aryl halide / Pd or Ru catalyst | C-C (Aryl-Aryl) | Direct functionalization of the aromatic core nih.gov |

| Photoredox C-Br Functionalization | Radical precursor / Photocatalyst | C-C, C-N, C-O | Mild and selective bond formation nih.govrsc.org |

Integration with Flow Chemistry and Automated Synthesis for Efficient Production

To meet potential industrial demand and accelerate research, the integration of modern production and screening technologies is essential. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, especially for fine chemicals and pharmaceutical intermediates. rsc.orgdrugdeliveryleader.comaurigeneservices.com By performing reactions in a continuously flowing stream through a reactor, processes can be made safer (due to smaller reaction volumes and better heat dissipation), more consistent, and easier to scale up. acs.orgresearchgate.net Developing a telescoped, multi-step continuous flow synthesis for this compound and its derivatives is a key future objective that could revolutionize its production. aurigeneservices.com

In parallel, automated synthesis platforms and high-throughput experimentation (HTE) will accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.govresearchgate.netoxfordglobal.comnih.gov Robotic systems can perform hundreds of reactions in parallel, rapidly screening vast arrays of catalysts, reagents, solvents, and conditions to identify optimal protocols. seqens.comjstar-research.comnih.gov This approach significantly reduces the time and resources required for research and development, enabling the rapid generation of compound libraries for biological screening or materials testing. acs.orgrsc.org

Exploration of New Spectroscopic Probes for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The future of mechanistic studies in the chemistry of this compound will rely on advanced spectroscopic techniques, particularly in-situ and operando methods. wikipedia.orghidenanalytical.com These approaches allow researchers to monitor reactions in real-time under actual working conditions, providing a dynamic picture of the chemical process. rsc.orgacs.orgchimia.ch

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy can be used to detect and characterize transient intermediates and track the concentration of reactants and products over time. rsc.orgacs.org This data is invaluable for elucidating complex catalytic cycles, identifying catalyst deactivation pathways, and building accurate kinetic models. rsc.org The insights gained from these studies will be critical for the rational design of more efficient and robust catalytic systems for the synthesis and functionalization of this important molecule.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful paradigm that is set to redefine chemical research. Future progress in the chemistry of this compound will be greatly enhanced by the integration of theoretical calculations with laboratory experiments. nih.gov

Computational tools, such as Density Functional Theory (DFT), can provide profound insights into molecular structures, reaction energetics, and mechanistic pathways that are often difficult to access experimentally. acs.orgresearchgate.net Researchers can use computational modeling to predict the reactivity of different sites on the molecule, screen potential catalysts in silico, and rationalize observed selectivity. rsc.org This predictive power can guide experimental design, minimizing trial-and-error and focusing laboratory efforts on the most promising avenues. bioengineer.org The combination of HTE for rapid experimental screening with computational chemistry for rational design and data interpretation represents a particularly powerful workflow for accelerating the discovery of new reactions and materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 6-bromo-2,3,4-trimethoxybenzoate, and how can regioselective bromination be achieved?

To synthesize this compound, a common approach involves sequential functionalization of a benzoate precursor. First, trimethoxybenzoic acid is esterified using methanol under acid catalysis (e.g., H₂SO₄). Bromination is then performed at the 6-position via electrophilic aromatic substitution, requiring careful control of reaction conditions (e.g., FeBr₃ as a catalyst and controlled temperature to avoid over-bromination). Regioselectivity is ensured by the electron-donating methoxy groups at positions 2, 3, and 4, which direct bromination to the para position relative to the ester group (activated ring positions). NMR monitoring (e.g., ¹H and ¹³C) and mass spectrometry are critical for verifying purity and regiochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm) to confirm substitution patterns.

- X-ray crystallography : Single-crystal analysis resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between methoxy oxygen and adjacent molecules). Crystals are typically grown via slow evaporation of a dichloromethane/hexane mixture.

- FT-IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

Cross-validation using these methods minimizes structural ambiguities .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for further functionalization.

- Thermodynamic stability : Compare energy barriers for potential degradation pathways (e.g., demethylation or ester hydrolysis).

- Hydrogen-bonding networks : Predict crystal packing behavior, validated against experimental X-ray data.

Such studies guide experimental design, such as selecting catalysts for regioselective cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Impurity profiles : Use HPLC-MS to verify compound purity (>95%).

- Solubility differences : Adjust solvent systems (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability.

- Synergistic effects : Co-test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms.

Statistical analysis (e.g., ANOVA) and dose-response curves (IC₅₀ calculations) enhance reproducibility .

Q. How do steric and electronic effects of substituents influence the catalytic activity of this compound in transition-metal-mediated reactions?

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromo group acts as a leaving site, while methoxy groups modulate electron density:

- Steric hindrance : The 2,3,4-trimethoxy arrangement may restrict access to the metal center, requiring bulky ligands (e.g., XPhos) to enhance reactivity.

- Electronic effects : Electron-rich aryl rings accelerate oxidative addition but may slow transmetallation.

Kinetic studies (e.g., monitoring reaction progress via GC-MS) and Hammett plots correlate substituent effects with reaction rates .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Accelerated degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.

- Analytical tools : Use UPLC-QTOF to identify degradation products (e.g., hydrolyzed benzoic acid derivatives).

- Kinetic modeling : Calculate activation energy (Eₐ) via the Arrhenius equation to predict shelf life.

Such data inform storage conditions (e.g., dry, inert atmosphere at –20°C) .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) clarify conformational dynamics in this compound?

- NOESY : Detects spatial proximity between methoxy protons and aromatic protons, confirming substituent orientation.

- HSQC : Correlates ¹H and ¹³C shifts, aiding in signal assignment for complex splitting patterns.

- Variable-temperature NMR : Reveals rotational barriers of methoxy groups (e.g., coalescence temperature analysis).

These methods complement X-ray data to resolve dynamic behavior in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.